molecular formula C18H24N2O5S B5678426 (3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No. B5678426
M. Wt: 380.5 g/mol
InChI Key: DEVNZBVXPQIANF-MAUKXSAKSA-N
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Description

This compound is a part of the pyrrolo[1,2-a]pyrrole class, a group known for its interesting chemical and pharmacological properties. The detailed analysis involves understanding its synthesis, molecular structure, and both chemical and physical properties to grasp its potential applications and behavior in various conditions.

Synthesis Analysis

The synthesis of related pyrrolo[1,2-a]pyrrole derivatives often involves nucleophilic aromatic substitution reactions, cyclization steps, and modifications to introduce specific functional groups such as the piperidin-1-ylsulfonyl moiety. For instance, compounds with basic substituents at specific positions have been synthesized utilizing nucleophilic aromatic fluoride displacement-cyclization techniques (Kapples & Effland, 1993).

Molecular Structure Analysis

Molecular structure analysis involves determining the stereochemistry and conformation of the compound. The compound's structure, as with related molecules, likely features a tetrahydropyridine core fused with other cyclic systems, with stereochemistry playing a crucial role in its biological activity and physical properties. The absolute configuration of similar structures has been established using X-ray crystallography and NMR techniques, which are critical in understanding the molecule's 3D orientation (Zhu et al., 2009).

properties

IUPAC Name

(3aS,10aS)-2-piperidin-1-ylsulfonyl-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-17(22)18-10-14-6-2-3-7-16(14)25-12-15(18)11-20(13-18)26(23,24)19-8-4-1-5-9-19/h2-3,6-7,15H,1,4-5,8-13H2,(H,21,22)/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVNZBVXPQIANF-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,10aS*)-2-(piperidin-1-ylsulfonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

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